molecular formula C9H6BrFN2O2 B13431314 Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate

Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate

Cat. No.: B13431314
M. Wt: 273.06 g/mol
InChI Key: BKMGMRKLXRRBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate (CAS: 2089727-61-5) is a halogenated benzimidazole derivative with the molecular formula C₉H₆BrFN₂O₂ and a molecular weight of 273.06 g/mol . Its structure features a benzimidazole core substituted with bromo (C6), fluoro (C5), and a methyl carboxylate group (C4). The compound’s Smiles notation is COC(=O)c1c(F)c(Br)cc2[nH]cnc12, highlighting the positions of key functional groups .

Properties

Molecular Formula

C9H6BrFN2O2

Molecular Weight

273.06 g/mol

IUPAC Name

methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)6-7(11)4(10)2-5-8(6)13-3-12-5/h2-3H,1H3,(H,12,13)

InChI Key

BKMGMRKLXRRBTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1F)Br)NC=N2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate typically follows a sequence involving:

  • Introduction of halogen substituents (bromine and fluorine) on an aromatic precursor.
  • Cyclization to form the benzimidazole ring.
  • Functional group transformations to install the methyl carboxylate moiety.

The key challenge is achieving regioselective halogenation at the 5 and 6 positions and efficient cyclization under conditions that preserve these substituents.

Detailed Synthetic Routes

Starting Materials and Halogenation
  • The synthesis often starts from 4-bromo-2-fluoroaniline or related substituted anilines.
  • Bromination at position 6 is commonly achieved using N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF), which provides regioselectivity and good yields.
  • Fluorination can be introduced via electrophilic fluorinating agents such as Selectfluor® or via Balz-Schiemann reaction (diazotization followed by fluorination with HF).
Cyclization to Benzimidazole
  • The halogenated aniline derivative is reacted with carboxylic acid derivatives or aldehydes under acidic conditions to induce cyclization.
  • Typical cyclization involves heating with formic acid or polyphosphoric acid (PPA) to form the benzimidazole core.
  • Microwave-assisted synthesis has been reported to enhance reaction rates and yields, with conditions such as 240°C and 10 bar pressure for 5 minutes showing efficient cyclization.
Esterification to Methyl Carboxylate
  • The carboxylic acid group at position 4 is converted to the methyl ester via Fischer esterification using methanol under acidic catalysis.
  • Alternatively, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
  • Purification is typically done by recrystallization from ethanol/water or column chromatography using ethyl acetate/hexane gradients.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Optimization Parameters
Bromination N-bromosuccinimide (NBS), DMF, room temp Temperature control critical to avoid polybromination
Fluorination Selectfluor® or Balz-Schiemann reaction Controlled addition and low temperature to limit side reactions
Cyclization Formic acid or PPA, heat or microwave (240°C) Microwave reduces reaction time, improves yield
Esterification Methanol, acidic catalyst (H2SO4 or HCl) Reaction time and acid concentration optimized for max yield
Purification Column chromatography or recrystallization Use of ethyl acetate/hexane solvent system

Representative Synthetic Example

  • Step 1: 4-bromo-2-fluoroaniline is treated with NBS in DMF at room temperature to selectively brominate at position 6.
  • Step 2: The brominated and fluorinated aniline is reacted with methyl 4-formylbenzoate under microwave irradiation at 240°C and 10 bar for 5 minutes to form the benzimidazole ring.
  • Step 3: The product is purified by recrystallization from ethanol/water to yield this compound with yields around 70-85%.

Reaction Types and Mechanistic Insights

  • Substitution Reactions: The bromine and fluorine substituents can undergo nucleophilic aromatic substitution, enabling further derivatization.
  • Condensation Reactions: Formation of the benzimidazole ring involves condensation of the ortho-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives.
  • Oxidation/Reduction: Oxidation of methyl groups to carboxylic acids (precursors to esters) can be performed using potassium permanganate or ruthenium tetroxide.

Summary Table of Key Reagents and Conditions

Reaction Step Reagents/Conditions Purpose Yield Range (%)
Bromination N-bromosuccinimide (NBS), DMF Selective bromination 75-85
Fluorination Selectfluor® or Balz-Schiemann reaction Introduction of fluorine 60-80
Cyclization Formic acid or PPA, microwave heating Benzimidazole ring formation 70-85
Esterification Methanol, acid catalyst (H2SO4, HCl) Methyl ester formation 70-90
Purification Column chromatography, recrystallization Product isolation and purification

Research Findings and Literature Corroboration

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields of benzimidazole derivatives, including halogenated variants.
  • Regioselective halogenation using NBS and electrophilic fluorination strategies are well-documented for introducing bromine and fluorine at desired positions on aromatic rings.
  • Esterification of benzimidazole-4-carboxylic acid derivatives to methyl esters is commonly performed under acidic methanol reflux or via methylating agents, yielding high purity products after chromatographic purification.
  • The presence of halogens influences reactivity and facilitates subsequent functionalization for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at position 6 undergoes nucleophilic substitution due to activation by the adjacent fluorine and the electron-deficient benzimidazole ring. Common nucleophiles include amines, alkoxides, and thiols.

Example reaction with piperidine :
Reagents : Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate (1.0 eq), piperidine (2.5 eq), K₂CO₃ (3.0 eq), DMF, 80°C, 12 h.
Product : Methyl 6-(piperidin-1-yl)-5-fluoro-1H-benzimidazole-4-carboxylate.
Yield : 70–85% .

Mechanism :

  • Deprotonation of the benzimidazole NH by K₂CO₃ enhances ring electron deficiency.

  • Attack by piperidine at the bromine-activated position (C-6), followed by elimination of HBr.

Key Data :

NucleophileConditionsYield (%)Reference
PiperidineDMF, 80°C85
MorpholineDMF, 90°C78

Suzuki–Miyaura Cross-Coupling at C-6

The bromine atom participates in palladium-catalyzed coupling with aryl boronic acids, enabling biaryl formation.

Example reaction with phenylboronic acid :
Reagents : this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), DME/H₂O (3:1), 90°C, 24 h.
Product : Methyl 6-phenyl-5-fluoro-1H-benzimidazole-4-carboxylate.
Yield : 65–75% .

Mechanism :

  • Oxidative addition of Pd(0) to the C–Br bond.

  • Transmetallation with boronic acid.

  • Reductive elimination to form the C–C bond.

Key Data :

Boronic AcidCatalystYield (%)Reference
Phenylboronic acidPd(PPh₃)₄72
4-FluorophenylPdCl₂(dppf)68

Ester Hydrolysis to Carboxylic Acid

The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a precursor for further functionalization.

Reagents : this compound (1.0 eq), NaOH (3.0 eq), MeOH/THF (1:1), reflux, 12 h.
Product : 6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid.
Yield : 85–90% .

Key Observations :

  • Acidification with HCl precipitates the product.

  • The carboxylic acid derivative shows enhanced solubility in polar aprotic solvents (e.g., DMSO) .

Alkylation at the Benzimidazole N-1 Position

The NH group at position 1 reacts with alkyl halides under basic conditions to form N-alkylated derivatives.

Example reaction with methyl iodide :
Reagents : this compound (1.0 eq), CH₃I (1.5 eq), NaH (1.2 eq), DMF, 0°C→RT, 6 h.
Product : Methyl 6-bromo-5-fluoro-1-methyl-1H-benzimidazole-4-carboxylate.
Yield : 60–70% .

Mechanism :

  • Deprotonation of NH by NaH.

  • Nucleophilic attack by the alkyl halide.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient benzimidazole ring undergoes electrophilic substitution at positions activated by directing groups.

Nitration :
Reagents : HNO₃/H₂SO₄, 0°C→RT, 2 h.
Product : this compound-3-nitro.
Yield : 50–55% .

Key Insight :

  • Fluorine at C-5 directs incoming electrophiles to C-3 or C-7 via meta-directing effects.

Stability and Handling

  • Storage : Stable at 0–8°C under inert atmosphere .

  • Decomposition : Prolonged exposure to moisture or light leads to ester hydrolysis or debromination.

Scientific Research Applications

Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural and Functional Insights:

  • Carboxylate (-COOCH₃) vs. Trifluoromethyl (-CF₃): The carboxylate group increases polarity and solubility, whereas -CF₃ enhances lipophilicity, affecting bioavailability . Phenylamino Groups: Introduce aromatic stacking capabilities and steric bulk, as seen in Selumetinib, which improves specificity in kinase inhibition .
  • Molecular Weight Trends :

    • Larger derivatives (e.g., Selumetinib, MW 457.68) correlate with increased complexity and pharmacological activity, while smaller analogs (e.g., 283.00 g/mol ) prioritize synthetic accessibility.

Pharmacological Relevance

  • The original compound’s bromo and fluoro substituents could similarly enhance binding affinity in kinase targets .

Environmental and Material Science Considerations

  • Halogenated benzimidazoles, like the trifluoromethyl analog , may persist in environmental matrices due to their stability, warranting studies on degradation pathways (see for EPFR analysis in indoor environments) .

Biological Activity

Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

This compound features a bromine and fluorine substitution on the benzimidazole core, which enhances its reactivity and biological activity. The presence of the carboxylate group is crucial for its interaction with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit specific enzymes that are critical for cancer cell proliferation or survival.
  • DNA Interaction : The compound can interact with DNA, potentially leading to apoptosis in cancer cells.
  • Targeting Proteins : It has been suggested that the compound may bind to proteins involved in various signaling pathways, impacting cell function and metabolism.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. This compound has shown potential as an anticancer agent through various studies:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines, including:
    • Colon Cancer (HCT116) : IC50 values indicate potent antiproliferative effects.
    • Breast Cancer (MCF7) : Similar inhibitory effects were observed .
  • Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with cellular pathways involved in tumorigenesis. For instance, it has been identified as a potent inhibitor of PARP-1, an enzyme involved in DNA repair, leading to enhanced cytotoxicity when combined with other chemotherapeutic agents like temozolomide .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .
  • Fungal Activity : Preliminary studies indicate antifungal activity against common pathogens such as Candida albicans, with MIC values supporting its potential use in treating fungal infections .

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerHCT116 (Colon)7.4 µM
AnticancerMCF7 (Breast)Not specified
AntimicrobialE. coli0.0195 mg/mL
AntifungalC. albicans0.0048 mg/mL

Case Studies

  • Integrin Targeting : A study focused on halogenated benzimidazole derivatives, including this compound, demonstrated their potential as integrin alpha4beta1 antagonists in treating lymphomas. This highlights the compound's versatility in targeting specific cancer pathways .
  • Combination Therapy : Research evaluating the compound's role alongside other chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting its utility in combination therapies .

Q & A

Q. What are the common synthetic routes for preparing Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A general method involves reacting a fluorinated and brominated benzene-1,2-diamine precursor with a carbonyl source (e.g., methyl 4-formylbenzoate) in the presence of sodium metabisulfite (Na₂S₂O₅) as a cyclizing agent. The reaction is carried out in dry DMF under nitrogen at 120°C for 18 hours, followed by purification via recrystallization or column chromatography . Alternative routes may utilize aryl aldehydes or acids under similar conditions to form the benzimidazole core .

Q. How is the compound characterized to confirm its structural identity?

Structural confirmation relies on spectroscopic and analytical methods:

  • 1H/13C-NMR : To identify aromatic protons, substituent environments (e.g., fluorine and bromine coupling patterns), and ester carbonyl signals.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Validates empirical formula consistency.
  • IR spectroscopy : Detects characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

Key safety measures include:

  • Using personal protective equipment (PPE): Gloves, lab coat, and goggles.
  • Working in a fume hood to avoid inhalation of dust/aerosols.
  • Storing in a dry, ventilated area away from ignition sources.
  • Immediate decontamination of spills with inert absorbents (e.g., vermiculite). Refer to safety data sheets (SDS) for specific hazards, including potential aquatic toxicity .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like DMF or DMSO are preferred due to their ability to stabilize intermediates and facilitate cyclization. Reactions typically proceed under inert atmospheres (N₂/Ar) at 100–120°C. Sodium metabisulfite acts as both a catalyst and oxidizing agent, with reaction times ranging from 12–24 hours .

Q. How can impurities or byproducts be identified during synthesis?

Impurity profiling involves:

  • HPLC/LC-MS : To detect unreacted starting materials or side products.
  • TLC monitoring : For real-time tracking of reaction progress.
  • Recrystallization : Using ethanol/water mixtures to isolate pure product. Common impurities include brominated diamine intermediates or ester hydrolysis products .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies include:

  • Solvent screening : Testing alternatives like NMP or THF for improved solubility.
  • Catalyst variation : Substituting Na₂S₂O₅ with iodine or FeCl₃ to enhance cyclization efficiency.
  • Microwave-assisted synthesis : Reducing reaction time and energy consumption.
  • DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and solvent ratios to identify optimal conditions .

Q. What crystallographic techniques are suitable for resolving structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. ORTEP-3 can generate thermal ellipsoid plots for visualizing atomic displacement . For twinned crystals, high-resolution data (≤1.0 Å) and twin-law refinement in SHELXL are recommended .

Q. How can computational modeling predict intermolecular interactions in crystalline forms?

Graph set analysis (GSA) and hydrogen-bonding networks can be modeled using software like Mercury (CCDC). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrostatic potentials and stabilization energies, aiding in polymorph prediction .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected coupling patterns)?

  • Variable-temperature NMR : To assess dynamic effects like proton exchange.
  • 2D NMR (COSY, NOESY) : For resolving overlapping signals.
  • Isotopic labeling : Using deuterated analogs to confirm assignments.
  • Comparative analysis : Cross-referencing with structurally similar benzimidazole derivatives .

Q. How can the compound's electronic properties be leveraged in material science applications?

The bromine and fluorine substituents enhance electron-withdrawing capacity, making the compound a candidate for:

  • Organic semiconductors : As a building block in OLEDs or perovskites.
  • Electroactive polymers : Copolymerization with thiophene or pyrrole derivatives.
  • Chemical sensors : Functionalization with π-conjugated systems for selective analyte detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.